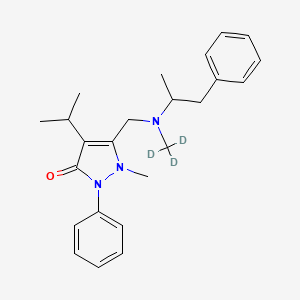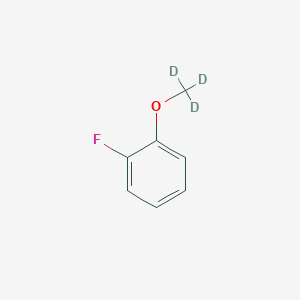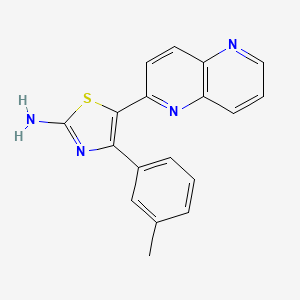
Eriodictyol 7-O-methylglucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eriodictyol 7-O-methylglucuronide is a naturally occurring flavonoid compound. It is a derivative of eriodictyol, which belongs to the flavanones subclass of flavonoids. Eriodictyol is found in various medicinal plants, citrus fruits, and vegetables, and is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Eriodictyol 7-O-methylglucuronide can be synthesized through an enzyme-catalyzed reaction. The process involves extracting eriodictyol from plant materials and then reacting it with glucuronic acid and methanol. This reaction is facilitated by specific enzymes that catalyze the formation of the target compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial synthesis. For instance, Corynebacterium glutamicum can be engineered to produce eriodictyol from tyrosine. This method offers advantages such as independence from seasonal variations, high purity of the end product, and rapid production .
Análisis De Reacciones Químicas
Types of Reactions: Eriodictyol 7-O-methylglucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in scientific research to explore new therapeutic applications.
Aplicaciones Científicas De Investigación
Eriodictyol 7-O-methylglucuronide has a wide range of scientific research applications. It is used in chemistry for studying the properties and reactions of flavonoids. In biology, it is investigated for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects. In medicine, it is explored for its potential therapeutic applications in treating various diseases, such as cancer, diabetes, and cardiovascular disorders .
Mecanismo De Acción
The mechanism of action of eriodictyol 7-O-methylglucuronide involves its ability to modulate various cellular and molecular pathways. It exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, and influencing signaling pathways involved in oxidative stress, inflammation, and cell survival .
Comparación Con Compuestos Similares
Eriodictyol 7-O-methylglucuronide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other flavonoids such as naringenin, hesperetin, and homoeriodictyol. These compounds share similar structural features but differ in their specific biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C22H22O12 |
|---|---|
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H22O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)32-9-5-12(25)16-13(26)7-14(33-15(16)6-9)8-2-3-10(23)11(24)4-8/h2-6,14,17-20,22-25,27-29H,7H2,1H3/t14-,17-,18-,19+,20-,22+/m0/s1 |
Clave InChI |
OIGNHVRXJGPBJV-QBUJOIIVSA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |
SMILES canónico |
COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


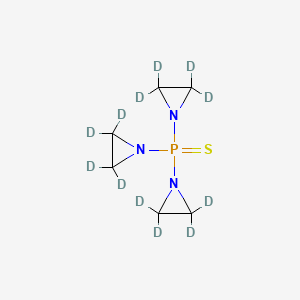

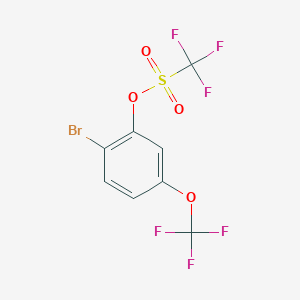
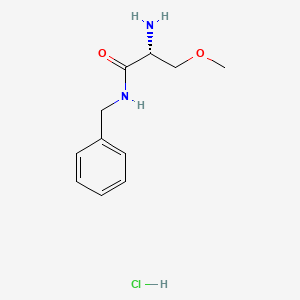
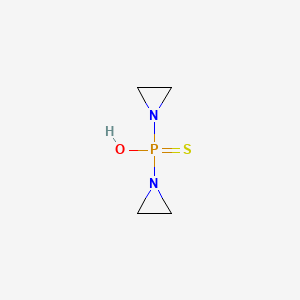



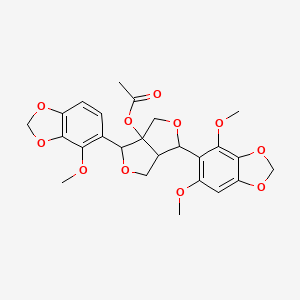
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)
